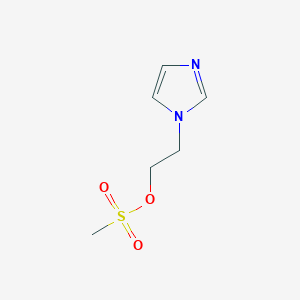
2-Imidazol-1-ylethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazol-1-ylethyl methanesulfonate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-ylethyl methanesulfonate typically involves the reaction of imidazole with ethylene oxide to form 2-imidazol-1-ylethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-Imidazol-1-ylethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction Reactions: The compound can be reduced to form imidazole derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substituted imidazoles
- Imidazole N-oxides
- Reduced imidazole derivatives
科学的研究の応用
2-Imidazol-1-ylethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials
作用機序
The mechanism of action of 2-Imidazol-1-ylethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic attack, leading to the formation of a reactive intermediate that can alkylate various nucleophiles, including DNA, proteins, and other biomolecules. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death .
類似化合物との比較
Imidazole: The parent compound with a wide range of biological activities.
2-Methylimidazole: A derivative with applications in the synthesis of pharmaceuticals and agrochemicals.
1-Methylimidazole: Used as a catalyst and in the production of ionic liquids.
Uniqueness: 2-Imidazol-1-ylethyl methanesulfonate is unique due to its methanesulfonate group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
特性
分子式 |
C6H10N2O3S |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
2-imidazol-1-ylethyl methanesulfonate |
InChI |
InChI=1S/C6H10N2O3S/c1-12(9,10)11-5-4-8-3-2-7-6-8/h2-3,6H,4-5H2,1H3 |
InChIキー |
PDXMZWKJXBWOTH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCN1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


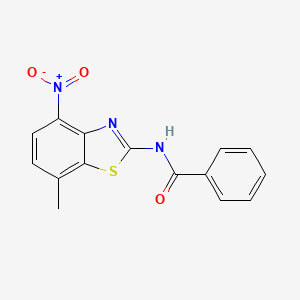
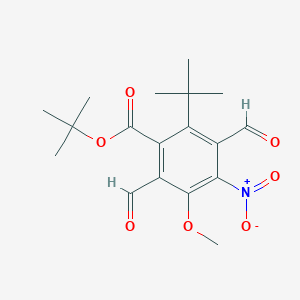

![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
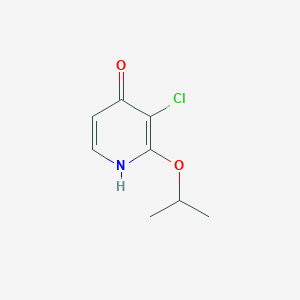
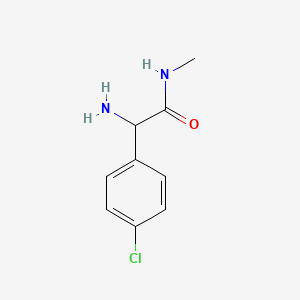


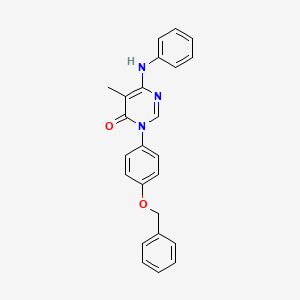
![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
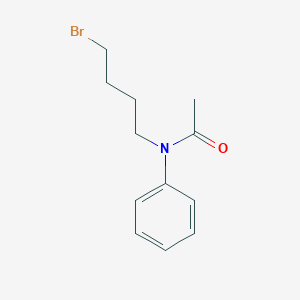
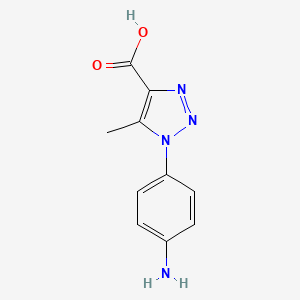
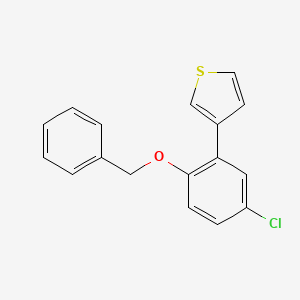
![Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
